Quantitative MS Internal Standard: Deuterium Label Enables Distinction from Native Compound
The primary differentiation of Methyl alpha-D-glucopyranoside-d1 from its unlabeled analog (Methyl alpha-D-glucopyranoside) is its utility as an internal standard in mass spectrometry (MS). The +1.01 Da mass shift (from 194.18 to 195.19) allows for complete chromatographic and mass spectral resolution from the endogenous or analyte form . This permits stable isotope dilution mass spectrometry (SID-MS), the gold-standard for precise quantitation in complex biological matrices such as plasma, urine, or cell lysates [1]. Without this isotopic distinction, accurate quantitation is confounded by ion suppression or enhancement in the MS source.
| Evidence Dimension | Mass-to-Charge (m/z) Distinction |
|---|---|
| Target Compound Data | Molecular Weight: 195.19 g/mol |
| Comparator Or Baseline | Methyl alpha-D-glucopyranoside (unlabeled) Molecular Weight: 194.18 g/mol |
| Quantified Difference | Δ = +1.01 Da |
| Conditions | Calculation based on molecular formula C7H14O6 (unlabeled) vs. C7H13DO6 (deuterated) . |
Why This Matters
This mass difference is the minimum requirement for a stable isotope-labeled internal standard, enabling accurate SID-MS quantitation and removing analytical variability, a critical procurement consideration for metabolomics and pharmacokinetic studies.
- [1] Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom., 19(3), 401-407. View Source
